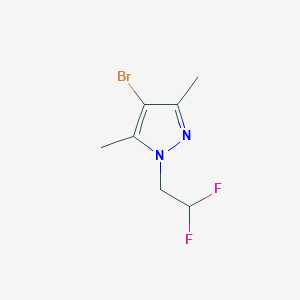

4-bromo-1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-bromo-1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2 of the ring. Pyrazole derivatives are known for their diverse biological activities and applications in various fields of chemistry and pharmacology. The presence of bromine and difluoroethyl groups in the compound suggests potential reactivity and interaction with other chemical entities, which could be exploited in synthetic chemistry or drug design .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the construction of the pyrazole ring followed by functionalization at various positions. For example, the synthesis of antipyrine derivatives, which are structurally related to pyrazoles, has been reported with good yields and characterized spectroscopically . Similarly, the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives has been described using an electro-catalyzed multicomponent transformation, indicating the versatility of pyrazole chemistry in creating complex molecules .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic methods and computational calculations. For instance, the molecular structure and vibrational frequencies of a related compound were investigated using both experimental techniques and theoretical calculations, such as Hartree-Fock and density functional theory (DFT) . X-ray diffraction analysis has also been employed to determine the structure of pyrazole derivatives, providing insights into their geometric parameters and crystal packing .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. For example, the bromine atom in the 4-position of pyrazole can facilitate the formation of stable complexes with metals, as seen in the case of dichlorodialkyltin complexes with 4-bromopyrazole . Additionally, the presence of substituents on the pyrazole ring can influence the tautomerism and reactivity of the compound, as demonstrated by studies on 4-bromo substituted 1H-pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solvatochromism, dipole moments, and hydrogen bonding, can be studied through various experimental techniques. Photophysical studies have shown that the emission spectrum and quantum yield of a pyrazole derivative can vary significantly in different solvents, indicating solvent-dependent properties . The crystal packing and intermolecular interactions of pyrazole derivatives can be stabilized by hydrogen bonds and π-interactions, as revealed by Hirshfeld surface analysis and DFT calculations .

Applications De Recherche Scientifique

Structure and Tautomerism

Studies on the structure and tautomerism of brominated pyrazoles, such as 4-bromo substituted 1H-pyrazoles, have been conducted to understand their behavior in both solid states and in solution. For example, Trofimenko et al. (2007) investigated tautomerism using multinuclear magnetic resonance spectroscopy and X-ray crystallography, providing insights into the stability of different tautomeric forms and their relevance in chemical synthesis and material science applications Structure and tautomerism of 4-bromo substituted 1H-pyrazoles.

Synthesis of Polyheterocyclic Compounds

Research on the synthesis of new polyheterocyclic ring systems derived from brominated pyrazoles has been explored, indicating their potential in creating novel compounds with unique properties. Abdel‐Latif et al. (2019) demonstrated the versatility of these compounds as precursors for constructing new polyheterocyclic ring systems, highlighting their potential in drug discovery and material science Synthesis of New Polyheterocyclic Ring Systems Derived.

Antimicrobial Properties

The antimicrobial properties of brominated pyrazoles and their derivatives have been studied, showing promise for applications in developing new antimicrobial agents. For instance, the synthesis and evaluation of new (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and their derivatives demonstrated significant antimicrobial activity, suggesting their potential in medicinal chemistry Synthesis and evaluation of antibacterial and antifungal activities.

Photoluminescence and Material Applications

The study of the structure and photoluminescence of silver(I) trinuclear halopyrazolato complexes, including brominated pyrazoles, has implications for the development of photoluminescent materials. These materials could have applications in sensors, organic light-emitting diodes (OLEDs), and other photonic devices, showcasing the versatility of brominated pyrazoles in material science Structure and photoluminescence of silver(i) trinuclear halopyrazolato complexes.

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-1-(2,2-difluoroethyl)-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrF2N2/c1-4-7(8)5(2)12(11-4)3-6(9)10/h6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDUJIAEQDMFGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(F)F)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2543504.png)

![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2543505.png)

![N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2543506.png)

![6-(4-bromobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2543509.png)

![1-[(2R,3R)-3-Hydroxy-2-methylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2543511.png)

![N-(4-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2543515.png)

![N-Methyl-N-[2-oxo-2-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethylamino]ethyl]prop-2-enamide](/img/structure/B2543516.png)

![4-propyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2543518.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2543522.png)